methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom and a pyrrole ring attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the pyrrole ring. One common method includes:
Bromination: Methyl benzoate is brominated using bromine in the presence of a catalyst such as iron (III) bromide to yield methyl 2-bromobenzoate.
Pyrrole Introduction: The brominated product is then reacted with pyrrole in the presence of a base like potassium carbonate and a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The bromine atom and pyrrole ring contribute to its reactivity and binding affinity with various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate: Similar structure but with different substitution pattern.
Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of a pyrrole ring.
Uniqueness
Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate is unique due to the presence of both a bromine atom and a pyrrole ring on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-bromo-5-pyrrol-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)10-8-9(4-5-11(10)13)14-6-2-3-7-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUDKRCZXUCQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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